molecular formula C20H29NO5S B2655793 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- CAS No. 446028-48-4

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-

Cat. No.: B2655793
CAS No.: 446028-48-4
M. Wt: 395.51
InChI Key: VQABICNVJDWDHU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- (hereafter referred to as the "target compound") is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring and a bulky adamantane-ethoxy side chain. The adamantane moiety, known for its rigid, cage-like structure, imparts unique steric and electronic properties to the compound.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-24-17-3-4-18(25-2)19(10-17)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQABICNVJDWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide typically involves the reaction of 1-adamantyl nitrate with benzenesulfonamide derivatives in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. The adamantylation process can also be carried out using other alkylating agents such as adamantanecarboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of adamantane and methoxy groups enhances their efficacy against a range of bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Preliminary studies have reported that certain benzenesulfonamide derivatives induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways . Further investigations are needed to elucidate the precise pathways and to evaluate the compound's effectiveness in vivo.

Polymer Chemistry

Benzenesulfonamide derivatives have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The presence of the adamantane moiety can improve the rigidity and thermal resistance of polymer matrices, making them suitable for high-performance applications .

Coatings and Adhesives

Due to their chemical stability and adhesion properties, these compounds can be utilized in formulating advanced coatings and adhesives. Their ability to form strong intermolecular interactions with various substrates makes them valuable in industrial applications where durability is critical .

Water Treatment

Research has indicated that benzenesulfonamide derivatives can effectively remove pollutants from wastewater. Their sulfonamide group allows for interactions with various contaminants, facilitating adsorption processes that are crucial for water purification technologies .

Soil Remediation

The compound's potential for binding heavy metals suggests applications in soil remediation efforts. By immobilizing toxic metals, it could help mitigate environmental pollution and enhance soil quality for agricultural use .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition against multiple bacterial strains
AnticancerInduced apoptosis in specific cancer cell lines
Polymer ChemistryEnhanced thermal stability in polymer formulations
CoatingsImproved adhesion properties in industrial coatings
Water TreatmentEfficient pollutant removal from wastewater
Soil RemediationEffective immobilization of heavy metals in contaminated soils

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The adamantane moiety may enhance the compound’s ability to penetrate biological membranes and reach its targets effectively.

Comparison with Similar Compounds

Compound 1 : N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide ()

  • Key Features: Furyl and methylphenyl sulfonyl groups: Enhances π-π stacking and sulfonyl-mediated hydrogen bonding. Molecular formula: C₂₁H₂₃NO₇S₂ (average mass: 465.535 g/mol).
  • Contrast with Target Compound :
    • The adamantane group in the target compound replaces the furyl-methylphenyl system, likely increasing lipophilicity and steric hindrance, which could reduce solubility but improve membrane permeability .

Compound 2 : Fluorinated Benzenesulfonamides ()

  • Examples :
    • [52026-59-2]: Contains pentafluoroethyl and triethoxysilyl groups.
    • [93819-97-7]: Bis(2-hydroxyethyl) substituents.
  • Key Features :
    • Perfluorinated chains : High electronegativity and chemical inertness, making these compounds suitable for surfactants or coatings.
  • Contrast with Target Compound :
    • Fluorinated analogs exhibit distinct electronic profiles (e.g., strong C-F bonds) but lack the conformational rigidity provided by adamantane. This suggests divergent applications in industrial vs. biomedical fields .

Compound 3 : Amino-Methoxy Benzenesulfonamides ()

  • Examples: 2-Amino-4,5-dimethoxybenzenesulfonamide (CAS 19365-52-7).

Compound 4 : N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide ()

  • Key Features :
    • Hydroxy and methyl groups : Balances hydrophilicity (hydroxyl) and lipophilicity (methyl).
  • Contrast with Target Compound :
    • The adamantane-ethoxy chain in the target compound introduces greater steric bulk, possibly altering receptor-binding kinetics compared to the planar hydroxy-methylphenyl system .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Average Mass (g/mol) Key Substituents PSA (Ų)
Target Compound Not provided Not available Adamantane-ethoxy, 2,5-dimethoxy ~100*
Compound 1 () C₂₁H₂₃NO₇S₂ 465.535 Furyl, methylphenyl sulfonyl ~120
2-Amino-4,5-dimethoxy () C₈H₁₂N₂O₄S 232.26 Amino, dimethoxy 104.64
Fluorinated analogs () Varies 500–700 Perfluoroalkyl, siloxy <80

*Estimated Polar Surface Area (PSA) based on methoxy and sulfonamide groups.

  • Lipophilicity: Adamantane’s hydrophobicity likely elevates the target compound’s logP compared to amino- or hydroxy-substituted analogs.
  • Solubility: Fluorinated compounds () may exhibit lower aqueous solubility due to nonpolar perfluoro chains, whereas amino-substituted derivatives () are more soluble .

Biological Activity

Introduction

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- (CAS Number: 379.52 g/mol), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H29NO4SC_{20}H_{29}NO_{4}S, with a molecular weight of 379.52 g/mol. The presence of the adamantane moiety and methoxy groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H29NO4SC_{20}H_{29}NO_{4}S
Molecular Weight379.52 g/mol
CAS NumberNot specified

Biological Activity

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzenesulfonamide derivatives. Specifically, modifications to the benzenesulfonamide scaffold have led to the discovery of compounds that inhibit HIV-1 capsid function. These compounds exhibit improved efficacy against HIV-1 replication, indicating their potential as antiviral agents .

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are known for their role as inhibitors of carbonic anhydrases (CAs), which are critical in various physiological processes including respiration and acid-base balance. Research has shown that certain benzenesulfonamides can selectively inhibit tumor-associated isoforms such as hCA IX and hCA XII, making them candidates for cancer therapy .

In a study examining a series of sulfonamides with triazole moieties, several compounds demonstrated significant inhibitory effects against hCAs with inhibition constants in the nanomolar range (e.g., 47.1 nM for hCA I) . This selectivity is crucial for minimizing side effects while targeting cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the selectivity of these compounds towards cancer cell lines compared to normal cells. Compounds derived from benzenesulfonamide exhibited selective cytotoxicity towards Hep3B (a liver cancer cell line) while showing reduced toxicity towards A549 (lung cancer cell line) and normal L929 cells . This selectivity underscores the therapeutic potential of these compounds in oncology.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of benzenesulfonamide derivatives with their targets. These studies reveal critical interactions within the active sites of carbonic anhydrases and HIV-1 capsid proteins, which are essential for understanding how structural modifications influence biological activity .

Case Studies

  • HIV-1 Capsid Inhibitors : A series of phenylalanine derivatives based on benzenesulfonamide were synthesized and tested for their ability to inhibit HIV-1 replication. These studies demonstrated that specific modifications could enhance antiviral activity significantly .
  • Cancer Therapeutics : Research into sulfonamide derivatives has shown that compounds can be designed to selectively target tumor-associated carbonic anhydrases, thereby providing a dual mechanism of action—both inhibiting tumor growth and reducing systemic toxicity .

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-, exhibits promising biological activities that warrant further investigation. Its potential as an antiviral agent and inhibitor of carbonic anhydrases positions it as a valuable compound in medicinal chemistry. Ongoing research into its mechanisms of action and structural modifications will likely yield new therapeutic strategies for treating viral infections and cancers.

References

  • Studies on sulfonamides as carbonic anhydrase inhibitors .
  • Research on HIV-1 capsid inhibitors derived from benzenesulfonamides .

Q & A

Q. How can researchers troubleshoot failed coupling reactions in benzenesulfonamide synthesis?

  • Common Issues:
  • Incomplete Sulfonylation: Ensure excess sulfonyl chloride (1.5 eq) and basic conditions (NaOH) to drive the reaction.
  • Byproduct Formation: Quench unreacted intermediates with aqueous washes (e.g., 1M HCl) before purification .

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